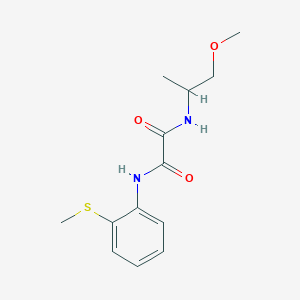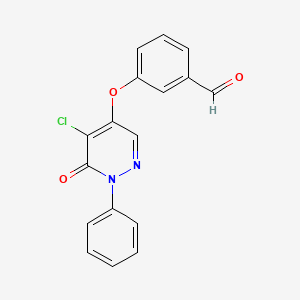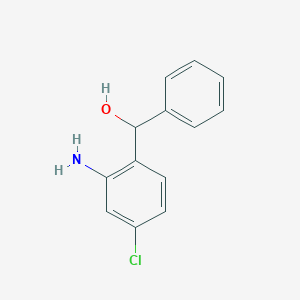![molecular formula C15H22FN3O3 B2725141 tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate CAS No. 2094190-85-7](/img/structure/B2725141.png)
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the development of various diseases, including cancer and inflammation.
Mécanisme D'action
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 binds to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones. This leads to the downregulation of genes that are involved in the development of various diseases, including cancer and inflammation. The mechanism of action of this compound 1 has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
This compound 1 has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, which makes it an ideal tool for studying the role of BET proteins in various diseases. In addition, it has good solubility in aqueous solutions, which makes it easy to handle in lab experiments. However, one of the limitations of this compound 1 is its low stability in solution, which requires careful handling during experiments.
Orientations Futures
There are several future directions for research on tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1. One of the areas of research is the development of more potent and selective inhibitors of BET proteins. In addition, the therapeutic potential of this compound 1 in various diseases needs to be further explored in preclinical and clinical studies. Furthermore, the mechanism of action of this compound 1 needs to be further elucidated using advanced biochemical and biophysical techniques. Finally, the potential side effects of this compound 1 need to be carefully evaluated in preclinical and clinical studies before it can be considered for therapeutic use.
Méthodes De Synthèse
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 can be synthesized using a multi-step synthetic route, which involves the reaction of 6-fluoropyridin-3-amine with butyl isocyanate to form N-butyl-6-fluoropyridin-3-ylcarbamate. This intermediate is then reacted with 3-aminobutylformamide to obtain the final product, this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, the inhibition of BET proteins by this compound 1 has potential therapeutic applications in these diseases.
Propriétés
IUPAC Name |
tert-butyl N-[3-[(6-fluoropyridine-3-carbonyl)amino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3/c1-10(7-8-17-14(21)22-15(2,3)4)19-13(20)11-5-6-12(16)18-9-11/h5-6,9-10H,7-8H2,1-4H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJUCJUMBXCPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)NC(=O)C1=CN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)
![3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2725059.png)
![N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2725060.png)




![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)



![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)
![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)
